molecular formula C7H17IN2O B13834405 2-Acetamido-N,N,N-trimethylethan-1-aminium iodide CAS No. 3197-12-4

2-Acetamido-N,N,N-trimethylethan-1-aminium iodide

Cat. No.: B13834405
CAS No.: 3197-12-4
M. Wt: 272.13 g/mol
InChI Key: OKHRNQADANADNX-UHFFFAOYSA-N
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Description

2-Acetamido-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium salt. This compound is known for its water solubility and is derived from choline, an essential nutrient found in many foods. It is commonly used in organic synthesis and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of choline or its derivatives with acetic anhydride and methyl iodide. The reaction is carried out in an organic solvent such as methanol or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, primary amines, and substituted quaternary ammonium salts .

Mechanism of Action

The mechanism of action of 2-Acetamido-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes and enzymes. It acts as a source of choline, which is essential for the synthesis of acetylcholine, a neurotransmitter. The compound’s quaternary ammonium structure allows it to interact with negatively charged sites on enzymes and cell membranes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-N,N,N-trimethylethan-1-aminium iodide is unique due to its acetamido group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions with biological molecules .

Properties

CAS No.

3197-12-4

Molecular Formula

C7H17IN2O

Molecular Weight

272.13 g/mol

IUPAC Name

2-acetamidoethyl(trimethyl)azanium;iodide

InChI

InChI=1S/C7H16N2O.HI/c1-7(10)8-5-6-9(2,3)4;/h5-6H2,1-4H3;1H

InChI Key

OKHRNQADANADNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC[N+](C)(C)C.[I-]

Origin of Product

United States

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